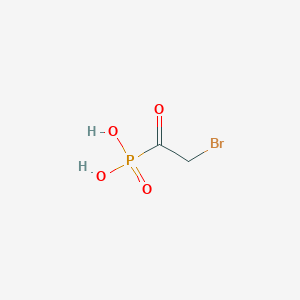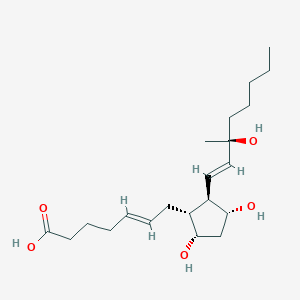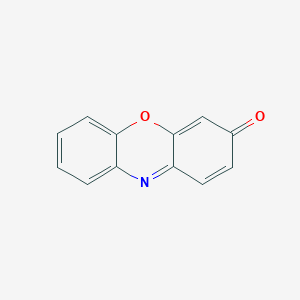
(4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) is a chemical compound known for its unique structure and properties It belongs to the class of dioxolane derivatives, which are cyclic ethers containing a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with a carboxylic acid derivative in the presence of an acid catalyst. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane-4-carboxylic acid derivatives: These compounds share the dioxolane ring structure but differ in their substituents.
Other cyclic ethers: Compounds like tetrahydrofuran and 1,4-dioxane are structurally similar but have different properties and applications.
Uniqueness
1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) is unique due to its specific substituents and stereochemistry, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
126637-78-3 |
|---|---|
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
(4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5-/m1/s1 |
InChI-Schlüssel |
HNLGBHQJNORDKW-RFZPGFLSSA-N |
SMILES |
CC1C(OC(O1)(C)C)C(=O)O |
Isomerische SMILES |
C[C@@H]1[C@@H](OC(O1)(C)C)C(=O)O |
Kanonische SMILES |
CC1C(OC(O1)(C)C)C(=O)O |
Synonyme |
1,3-Dioxolane-4-carboxylicacid,2,2,5-trimethyl-,(4R-cis)-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)




![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)






![1H-Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)

